4,4'-Bis({4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl}amino)stilbene-2,2'-disulfonate
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Overview
Description
4,4'-bis({4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl}amino)stilbene-2,2'-disulfonate is an arenesulfonate arising from deprotonation of the sulfo groups of 4,4'-bis({4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl}amino)stilbene-2,2'-disulfonic acid. It is a conjugate base of a 4,4'-bis({4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl}amino)stilbene-2,2'-disulfonic acid. It derives from a hydride of a stilbene.
Scientific Research Applications
Chemiluminescence and Kinetic Studies
This chemical has been extensively studied for its chemiluminescence properties. The reaction of bis(2,4,6-trichlorophenyl)oxalate (TCPO) with hydrogen peroxide in the presence of this compound as a fluorescent brightener was evaluated, focusing on the impact of various factors like concentration, catalyst type, and temperature on chemiluminescence. Kinetic parameters were appraised from intensity-time plots, providing valuable insights for analytical applications (Shamsipur et al., 2013).
Fluorescent Brightening Agents
This compound is widely used as a fluorescent brightening agent. Studies have explored its application on cotton and nylon fibers, demonstrating excellent brightening effects. The synthesis process of derivatives of this compound and their application as brighteners were detailed, highlighting their significant role in textile industry (Modi, 1993).
Photochemical and Biological Degradation
Research has also delved into the photochemical and biological degradation of water-soluble fluorescent whitening agents, including this compound. The study focused on understanding the degradation process under various conditions, which is crucial for environmental impact assessments (Guglielmetti, 1975).
Synthesis and Characterization
The synthesis and characterization of symmetrically substituted derivatives of this compound as fluorescent brighteners were investigated. Techniques like NMR and FT-IR spectroscopy were used to characterize these compounds, which are important for the development of new materials with improved properties (Hussain et al., 2010).
Analytical Applications
Studies have developed methods for the determination of this compound in laundry detergents and surface waters. Techniques like solid-phase extraction and ion-pair high-performance liquid chromatography were employed, indicating its relevance in environmental monitoring and industrial quality control (Shu & Ding, 2005).
Anticancer Research
Recent studies have explored the potential anticancer effects of stilbene derivatives, including this compound. The focus is on understanding the mechanism of action against cancer cells, which could pave the way for the development of new anticancer drugs (Rashid et al., 2020).
Properties
Molecular Formula |
C40H42N12O10S2-2 |
---|---|
Molecular Weight |
915 g/mol |
IUPAC Name |
5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C40H44N12O10S2/c53-21-17-51(18-22-54)39-47-35(41-29-7-3-1-4-8-29)45-37(49-39)43-31-15-13-27(33(25-31)63(57,58)59)11-12-28-14-16-32(26-34(28)64(60,61)62)44-38-46-36(42-30-9-5-2-6-10-30)48-40(50-38)52(19-23-55)20-24-56/h1-16,25-26,53-56H,17-24H2,(H,57,58,59)(H,60,61,62)(H2,41,43,45,47,49)(H2,42,44,46,48,50)/p-2/b12-11+ |
InChI Key |
CNGYZEMWVAWWOB-VAWYXSNFSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-] |
Synonyms |
2,2'-stilbenedisulfonic acid, 4,4'-bis((4-anilino-6-(bis(2-hydroxyethyl)amino)-s-triazin-2-yl)amino)- 4,4'-bis((4-anilino-6-(bis(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulfonic acid 4,4'-bis(2-anilino-4-(bis(hydroxyethyl)amino)-s-triazin-6-ylamino)-2,2'-stilbenedisulfonic acid benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)- C.I. Fluorescent Brightening Agent 28 calcofluor white calcofluor white M 2R calcofluor white M2R calcofluor white ST ci fluorescent brightening agent 28 fluorescent brightener 28 free acid Tinopal LPW |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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